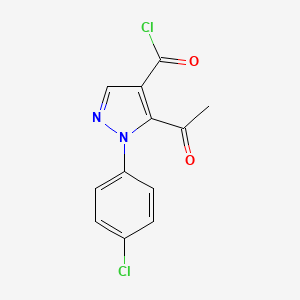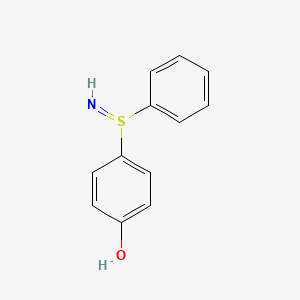![molecular formula C18H29N2O10- B14230796 2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate CAS No. 524675-36-3](/img/structure/B14230796.png)
2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate is a complex organic compound featuring a diazo group and a crown ether moiety
Preparation Methods
The synthesis of 2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate typically involves the reaction of a diazo compound with a crown ether derivative. The reaction conditions often require the use of a base to deprotonate the diazo compound, facilitating its nucleophilic attack on the crown ether. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form a ketone or carboxylic acid.
Reduction: Reduction of the diazo group can yield an amine or hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. .
Scientific Research Applications
2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate has several scientific research applications:
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a photodynamic therapy agent due to its ability to generate reactive oxygen species upon irradiation.
Mechanism of Action
The mechanism of action of 2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate involves the generation of reactive intermediates, such as carbenes, upon exposure to light or heat. These intermediates can then react with various substrates to form new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar compounds to 2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate include other diazo compounds and crown ether derivatives. For example:
2-Diazo-1-(4-hydroxyphenyl)ethanone: A versatile photochemical and synthetic reagent used in similar applications.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane:
Properties
CAS No. |
524675-36-3 |
|---|---|
Molecular Formula |
C18H29N2O10- |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate |
InChI |
InChI=1S/C18H30N2O10/c1-2-14(30-18(23)16(20-19)17(21)22)15-13-28-10-9-26-6-5-24-3-4-25-7-8-27-11-12-29-15/h14-15H,2-13H2,1H3,(H,21,22)/p-1 |
InChI Key |
VPXPEIXKIIGZDO-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C1COCCOCCOCCOCCOCCO1)OC(=O)C(=[N+]=[N-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one](/img/structure/B14230739.png)
![N,N'-[4-Methyl-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14230747.png)

![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro-](/img/structure/B14230754.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline](/img/structure/B14230760.png)
![Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-](/img/structure/B14230768.png)


![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14230790.png)
